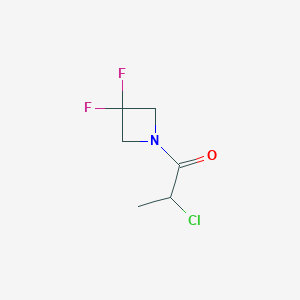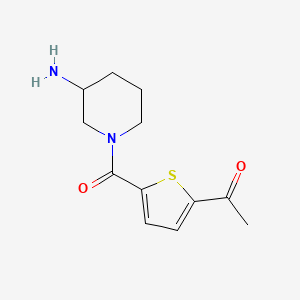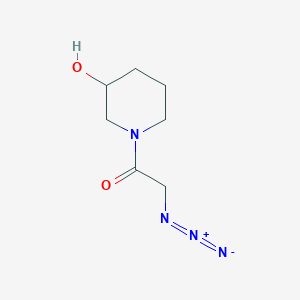 (5-Ethylthiophen-3-yl)methylamin CAS No. 1508752-58-6"
>
(5-Ethylthiophen-3-yl)methylamin CAS No. 1508752-58-6"
>
(5-Ethylthiophen-3-yl)methylamin
Übersicht
Beschreibung
[(5-Ethylthiophen-3-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C8H13NS and its molecular weight is 155.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(5-Ethylthiophen-3-yl)methyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(5-Ethylthiophen-3-yl)methyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
(5-Ethylthiophen-3-yl)methylamin ist eine Verbindung, die vielversprechend in der Synthese von Pharmazeutika ist. Ihr Thiophen-Kern ist ein häufiges Motiv in Medikamenten aufgrund seiner bioaktiven Eigenschaften. Diese Verbindung kann verwendet werden, um neue Medikamente mit potenziellen entzündungshemmenden, antipsychotischen und krebshemmenden Eigenschaften zu entwickeln .
Organische Elektronik
Die elektronischen Eigenschaften von Thiophenderivaten machen sie für den Einsatz in der organischen Elektronik geeignet. Diese Verbindung könnte bei der Entwicklung organischer Halbleiter verwendet werden, die für die Herstellung flexibler elektronischer Geräte unerlässlich sind .
Materialwissenschaften
In der Materialwissenschaft kann (5-Ethylthiophen-3-yl)methylamin zur Herstellung neuartiger Materialien mit spezifischen leitfähigen oder photovoltaischen Eigenschaften beitragen. Dies ist besonders relevant für die Entwicklung neuer Solarzellentechnologien .
Anti-Mikrobielle Mittel
Die Forschung hat gezeigt, dass Thiophenderivate antimikrobielle Aktivität aufweisen. Daher könnte diese Verbindung entscheidend für die Entwicklung neuer antimikrobieller Mittel sein, um resistente Bakterienstämme und andere Krankheitserreger zu bekämpfen .
Kinase-Hemmung
Kinasen sind Enzyme, die eine entscheidende Rolle bei der Regulation von Zellfunktionen spielen. (5-Ethylthiophen-3-yl)methylamin könnte als Gerüst für die Entwicklung von Kinase-Inhibitoren dienen, die bei der Behandlung von Krankheiten wie Krebs wichtig sind .
Medikamente gegen Angstzustände
Die Struktur von (5-Ethylthiophen-3-yl)methylamin legt einen potenziellen Einsatz bei der Entwicklung von Medikamenten gegen Angstzustände nahe. Seine Modifikation könnte zu Verbindungen führen, die mit dem zentralen Nervensystem interagieren, um beruhigende Wirkungen zu erzielen .
Antioxidative Anwendungen
Antioxidantien spielen eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress. Thiophenderivate, einschließlich (5-Ethylthiophen-3-yl)methylamin, könnten auf ihre antioxidativen Eigenschaften untersucht werden, die Auswirkungen auf die Vorbeugung altersbedingter Krankheiten haben könnten .
Modulation des Östrogenrezeptors
Verbindungen, die den Thiophenkern enthalten, wurden mit einer östrogenrezeptor-modulierenden Aktivität in Verbindung gebracht. Dies deutet darauf hin, dass (5-Ethylthiophen-3-yl)methylamin bei der Entwicklung von Medikamenten verwendet werden könnte, die auf Östrogenrezeptoren abzielen, was für Behandlungen bei hormonbedingten Erkrankungen von Bedeutung ist .
Eigenschaften
IUPAC Name |
1-(5-ethylthiophen-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-3-8-4-7(5-9-2)6-10-8/h4,6,9H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBCIWIUQSYKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)


